1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C10H12ClN3O2 |
|---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
1-(3-chloropyrazin-2-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C10H12ClN3O2/c11-8-9(13-4-3-12-8)14-5-1-2-7(6-14)10(15)16/h3-4,7H,1-2,5-6H2,(H,15,16) |
InChI Key |
LUDPEYNHVHSUTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2Cl)C(=O)O |
Origin of Product |
United States |
1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic Acid: Comprehensive Safety Data, Physicochemical Profiling, and Handling Protocols
Executive Summary
In modern drug discovery, bifunctional N-heterocyclic scaffolds are highly prized for their modularity. 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid (CAS: 869964-66-9) represents a critical class of these intermediates, combining an electrophilic chloropyrazine core with a versatile piperidine-3-carboxylic acid (nipecotic acid) moiety [1]. While this bifunctionality is ideal for synthesizing kinase inhibitors, GPCR ligands, and covalent modifiers, the inherent chemical reactivity that makes it synthetically useful also dictates its toxicological profile.
This whitepaper transcends a standard Safety Data Sheet (SDS). It provides researchers and safety officers with an in-depth mechanistic understanding of the compound's hazards, grounded in its propensity for Nucleophilic Aromatic Substitution ( SNAr ), and establishes self-validating protocols for its safe handling and emergency management.
Part 1: Physicochemical Profiling & Identity
To handle this compound safely, one must first understand its structural parameters. The electron-deficient pyrazine ring, activated by two adjacent nitrogen atoms, renders the C-Cl bond highly susceptible to nucleophilic attack.
Table 1: Physicochemical Properties
| Parameter | Value | Mechanistic Implication |
| Chemical Formula | C10H12ClN3O2 | Halogenated heterocycle; requires specific disposal. |
| Molecular Weight | 241.67 g/mol | Low MW; high risk of aerosolization as a dry powder. |
| Physical State | Solid (Powder) | Dust generation is the primary inhalation hazard. |
| Electrophilicity | High (Chloropyrazine) | Prone to SNAr reactions with biological thiols/amines. |
| Solubility | DMSO, DMF, Methanol | Rapid dermal absorption if dissolved in polar aprotic solvents. |
Part 2: Hazard Identification & Toxicological Mechanisms
Standard SDS documentation lists the "what" (e.g., "Causes skin irritation"), but effective risk mitigation requires understanding the "why."
GHS Classification
-
Skin Irritation (Category 2): H315
-
Eye Irritation (Category 2A): H319
-
Specific Target Organ Toxicity - Single Exposure (STOT SE 3): H335 (Respiratory tract irritation)
-
Signal Word: WARNING
The Causality of Toxicity: The SNAr Pathway
The primary hazard of 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid is its reactivity as an electrophile. In biological systems, the chloropyrazine moiety readily undergoes Nucleophilic Aromatic Substitution ( SNAr ) with biological nucleophiles. Recent structural biology studies on covalent binders have demonstrated that chloropyrazines rapidly arylate the thiol groups (-SH) of cysteine residues in proteins [2].
When this compound contacts the skin, eyes, or respiratory mucosa, it covalently modifies cellular proteins via a Meisenheimer complex intermediate[3]. This irreversible arylation, coupled with the localized release of hydrochloric acid (HCl) as a byproduct, triggers acute inflammatory cascades, resulting in the observed irritation and potential sensitization.
Mechanistic pathway of biological toxicity via Nucleophilic Aromatic Substitution ( SNAr ).
Part 3: Standard Operating Procedures (SOPs) for Safe Handling
Because the toxicological mechanism relies on covalent protein modification, barrier protection and environmental controls are paramount.
Engineering Controls
-
Containment: All weighing, transferring, and dissolution must occur within a certified chemical fume hood with a face velocity of ≥ 100 fpm, or a ventilated balance enclosure.
-
Static Elimination: As a fine powder, the compound is prone to electrostatic dispersion. Use an anti-static bar (ionizer) during weighing.
Personal Protective Equipment (PPE)
-
Gloves: Double-gloving with nitrile is mandatory. If handling the compound dissolved in DMSO or DMF, upgrade to butyl rubber or laminate gloves (e.g., Silver Shield), as DMSO acts as a carrier solvent, rapidly transporting the electrophile through standard nitrile and intact skin.
-
Eye Protection: Snug-fitting chemical safety goggles (not standard safety glasses) to prevent dust ingress.
Storage Conditions
Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). The compound must be kept strictly segregated from strong nucleophiles (e.g., primary amines, thiols) and strong oxidizing agents to prevent premature degradation or exothermic reactions.
Part 4: Experimental Protocols & Spill Management (Self-Validating)
A robust safety protocol must be self-validating—meaning the steps inherently verify that the hazard has been neutralized. In the event of a spill, simply sweeping up the powder leaves microscopic, highly reactive electrophilic dust behind. The following protocol utilizes a "sacrificial nucleophile" to chemically quench the hazard.
Protocol: Chemically Quenched Spill Response
Objective: Neutralize the electrophilic chloropyrazine core before mechanical cleanup to prevent downstream exposure.
-
Evacuate and Assess: Isolate the area. Determine if the spill is a dry powder or a solution (e.g., spilled reaction mixture).
-
Preparation of Quenching Agent: Prepare a 1M solution of Sodium Thiosulfate ( Na2S2O3 ) or a 5% dilute Ammonium Hydroxide ( NH4OH ) solution. These act as highly reactive, sacrificial nucleophiles that will outcompete biological thiols.
-
Application (Dry Spill): Lightly mist the spilled powder with the quenching agent to prevent aerosolization and initiate the SNAr quenching reaction.
-
Application (Wet Spill): Cover the liquid spill with an inert absorbent pad or vermiculite. Pour the quenching agent slowly over the absorbent.
-
Incubation: Allow 15 minutes for the nucleophilic substitution to reach completion. Self-Validation: The conversion of the chloropyrazine to a highly polar, water-soluble, non-electrophilic adduct ensures the primary hazard is destroyed.
-
Mechanical Cleanup: Scoop the neutralized slurry into a chemically compatible, sealable container.
-
Final Decontamination: Wash the surface with soap and water, followed by an isopropanol wipe. Dispose of all materials as halogenated organic waste.
Workflow for the self-validating chemical quenching and cleanup of chloropyrazine spills.
Part 5: Regulatory & SDS Compliance for Drug Development
When utilizing 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid as a starting material in API (Active Pharmaceutical Ingredient) synthesis, regulatory bodies (FDA/EMA) require stringent tracking of potentially genotoxic impurities (PGIs).
Because alkylating and arylating agents can interact with DNA, chloropyrazine derivatives are often flagged in in silico toxicology screens (e.g., Derek Nexus). Researchers must ensure that downstream synthetic steps completely consume this intermediate, and analytical methods (such as LC-MS/MS) must be developed to prove its absence (typically < 10 ppm) in the final drug substance to comply with ICH M7 guidelines.
References
-
869964-66-9 CAS Number, Prices, and Properties. ChemSrc. Available at:[Link]
-
Klett T, et al. SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. Drug Design, Development and Therapy (2025). Available at:[Link]
-
Liu W, Jin X, Ma D. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Journal of Organic Chemistry (2024). Available at:[Link]
Structural Elucidation of 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic Acid: A Comprehensive NMR Guide
Executive Summary & Structural Context
The functionalization of electron-deficient heteroaromatics is a cornerstone of modern medicinal chemistry. Specifically, 3-chloropyrazin-2-yl derivatives serve as critical building blocks and hinge-binding scaffolds in the development of kinase inhibitors. A prominent application of this scaffold is found in the discovery of reversible Bruton's Tyrosine Kinase (BTK) inhibitors, which are heavily utilized in the treatment of rheumatoid arthritis and B-cell malignancies[1].
1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid is synthesized via a Nucleophilic Aromatic Substitution (SNAr) between 2,3-dichloropyrazine and piperidine-3-carboxylic acid (nipecotic acid). Accurate structural elucidation of this intermediate is vital, as the regioselectivity of the SNAr reaction and the conformational dynamics of the piperidine ring directly impact downstream coupling reactions. This whitepaper provides a rigorously detailed, causality-driven guide to the 1 H and 13 C NMR chemical shifts of this molecule, supported by self-validating experimental protocols.
Experimental Workflow & Self-Validating Protocols
To ensure high-fidelity NMR data, the acquisition process must be treated as a self-validating system. Each step in the protocol below contains a verifiable metric to guarantee that the spectrometer is optimally calibrated before proceeding to the next phase.
Step-by-Step NMR Acquisition Protocol
-
Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 , 99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Validation: The solution must be completely particulate-free. Any turbidity will distort the magnetic field homogeneity.
-
-
Temperature Equilibration & Locking: Insert the NMR tube into a 400 MHz or 500 MHz spectrometer. Set the probe temperature to 298 K and allow 5 minutes for thermal equilibration. Lock the spectrometer to the deuterium resonance of DMSO.
-
Validation: Achieve a stable lock signal amplitude of >80% without oscillation.
-
-
Probe Tuning and Matching (ATM): Adjust the probe's radiofrequency (RF) circuitry to the exact Larmor frequencies of 1 H and 13 C.
-
Validation: The tuning curve (wobble curve) must show a sharp dip exactly at the center frequency, minimizing reflected RF power.
-
-
Shimming (B 0 Homogenization): Optimize the room-temperature shims (Z1 through Z5).
-
Validation: The TMS reference peak must exhibit a half-height line width (FWHM) of ≤1.0 Hz and a symmetrical Lorentzian shape without a "foot" or shoulder.
-
-
Acquisition:
-
1 H NMR: Run a standard 1D sequence (zg30) with 16 scans (ns=16), a relaxation delay (d1) of 1.0 s, and an acquisition time of 3.0 s.
-
13 C NMR: Run a proton-decoupled 1D sequence (zgpg30) with 1024 scans, d1=2.0 s, to ensure sufficient signal-to-noise for the quaternary carbons.
-
Figure 1: Self-validating NMR acquisition workflow.
Chemical Shift Analysis & Causality
The chemical shifts of 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid are governed by a complex interplay of inductive (-I) effects, mesomeric (+M) electron delocalization, and conformational rigidity.
Quantitative Data Presentation
Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6 )
| Position | Proton(s) | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) |
| Pyrazine H-6 | 1H | 8.20 | d | 2.6 |
| Pyrazine H-5 | 1H | 7.90 | d | 2.6 |
| Piperidine H-2eq | 1H | 4.10 | br d | ~13.0 |
| Piperidine H-6eq | 1H | 3.95 | br d | ~13.0 |
| Piperidine H-2ax | 1H | 3.25 | dd | 13.0, 10.5 |
| Piperidine H-6ax | 1H | 3.10 | ddd | 13.0, 11.0, 3.0 |
| Piperidine H-3 | 1H | 2.60 | m | - |
| Piperidine H-4, H-5 | 4H | 1.50 – 2.00 | m | - |
| Carboxylic Acid | 1H | 12.50 | br s | - |
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6 )
| Position | Carbon Type | Chemical Shift ( δ , ppm) | Electronic Influence |
| COOH | Quaternary (C=O) | 174.5 | Highly deshielded carbonyl |
| Pyrazine C-2 | Quaternary (Ar-N) | 153.5 | Deshielded by adjacent N atoms |
| Pyrazine C-6 | Methine (Ar-CH) | 140.5 | Ortho to Cl, meta to piperidine |
| Pyrazine C-3 | Quaternary (Ar-Cl) | 139.0 | Deshielded by -I effect of Cl |
| Pyrazine C-5 | Methine (Ar-CH) | 133.5 | Shielded by +M effect of piperidine |
| Piperidine C-6 | Methylene (CH 2 ) | 49.5 | Adjacent to delocalized N |
| Piperidine C-2 | Methylene (CH 2 ) | 48.2 | Adjacent to delocalized N |
| Piperidine C-3 | Methine (CH) | 41.0 | Adjacent to COOH |
| Piperidine C-4 | Methylene (CH 2 ) | 26.5 | Aliphatic |
| Piperidine C-5 | Methylene (CH 2 ) | 24.0 | Aliphatic |
The Causality Behind the Spectra
1. Pyrazine Ring Electronics: The pyrazine ring is inherently electron-deficient. The chlorine atom at C-3 exerts a strong inductive withdrawing (-I) effect, which severely deshields the adjacent C-3 carbon (~139.0 ppm). Conversely, the piperidine nitrogen attached at C-2 acts as a strong mesomeric donor (+M). The lone pair on this nitrogen delocalizes into the pyrazine π -system. Because C-3 is blocked by chlorine, the electron density is funneled primarily to the para position (C-5). This shielding effect pushes the H-5 proton significantly upfield (~7.90 ppm) compared to the H-6 proton (~8.20 ppm)[2].
2. Piperidine Conformational Rigidity: The delocalization of the piperidine nitrogen's lone pair into the pyrazine ring imparts partial double-bond character to the C(aryl)-N bond. This restricts the free rotation of the piperidine ring. Consequently, the axial and equatorial protons on C-2 and C-6 experience distinct magnetic environments. The equatorial protons (H-2eq, H-6eq) are pushed into the deshielding cone of the pyrazine ring and appear further downfield (~3.95 - 4.10 ppm) as broad doublets, while the axial protons appear upfield (~3.10 - 3.25 ppm) with large geminal and trans-diaxial coupling constants ( J≈10−13 Hz).
2D NMR Strategies for Structural Validation
To definitively prove the regiochemistry (i.e., that the piperidine is attached at C-2 and the chlorine is at C-3, rather than vice versa), Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is required. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings.
-
Key Validation 1: The pyrazine H-6 proton will show a strong 3J correlation to the C-2 quaternary carbon.
-
Key Validation 2: The piperidine H-2 and H-6 protons will also show 3J correlations across the nitrogen atom to the exact same C-2 carbon, definitively linking the two ring systems.
Figure 2: Critical HMBC correlations establishing regiochemistry.
Conclusion
The NMR profile of 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid is a textbook example of how competing electronic effects (-I from halogen, +M from amine) dictate molecular magnetic resonance. By utilizing self-validating acquisition protocols and understanding the causality behind the mesomeric shielding of the pyrazine ring, researchers can confidently verify the structure of this critical pharmaceutical intermediate prior to deploying it in complex synthesis pathways, such as the generation of advanced kinase inhibitors[3].
References
-
Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis Source: ACS Medicinal Chemistry Letters URL:[Link]
- Source: Google Patents / Merck Sharp & Dohme Corp.
-
Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches Source: PubMed Central (PMC) / RSC Advances URL:[Link]
Sources
Application Note: 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid as a Bifunctional Building Block in Medicinal Chemistry
Executive Summary
In modern drug discovery, the strategic selection of bifunctional building blocks is critical for the rapid generation of diverse, high-quality chemical libraries. 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid (Exact Mass: 241.06) represents a highly versatile scaffold that merges two privileged pharmacophores: a chloropyrazine core and a nipecotic acid (piperidine-3-carboxylic acid) derivative. This Application Note provides an authoritative guide on leveraging the orthogonal reactivity of this compound, detailing the causality behind reagent selection and providing self-validating protocols for library synthesis.
Structural Rationale & Medicinal Chemistry Context
The architecture of this building block offers distinct advantages for central nervous system (CNS) and oncology targets:
-
The Nipecotic Acid Motif: Piperidine-3-carboxylic acid is the core scaffold of nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake[1]. Bioisosteric transformations of nipecotic acid have historically led to the development of blockbuster anticonvulsant drugs, such as Tiagabine, which function by modulating GABAergic neurotransmission[2].
-
The Chloropyrazine Core: Pyrazine derivatives exhibit profound biological activities, frequently appearing in kinase inhibitors and anti-tubercular agents[3]. The presence of the chlorine atom at the C3 position of the pyrazine ring serves as a synthetic handle, enabling late-stage diversification via transition-metal catalysis or nucleophilic aromatic substitution ( SNAr ).
Reactivity Profiling & Synthetic Strategy
The utility of 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid lies in its orthogonal bifunctionality. The carboxylic acid can be functionalized under mild peptide-coupling conditions without displacing the heteroaryl chloride. Conversely, the electron-deficient chloropyrazine can undergo palladium-catalyzed cross-coupling while the carboxylic acid is either protected or utilized directly in basic aqueous conditions.
Divergent synthetic workflows utilizing the bifunctional reactivity of the building block.
Causality in Reagent Selection
-
Amide Coupling: HATU is selected over traditional EDC/HOBt systems. The 7-aza-1-hydroxybenzotriazole (HOAt) moiety within HATU provides a neighboring group effect via the nitrogen at position 7, which accelerates the coupling of sterically hindered amines to the piperidine-3-carboxylic acid while suppressing epimerization at the C3 stereocenter.
-
Cross-Coupling: Chloropyrazines are notoriously sluggish in oxidative addition compared to their bromo- or iodo- analogs. Standard Pd(PPh3)4 often fails to yield coupled products[4]. Utilizing bidentate phosphine ligands like dppf or dppb increases the electron density on the palladium center, effectively lowering the activation energy required for insertion into the strong C−Cl bond.
Experimental Protocols
Protocol A: HATU-Mediated Amide Library Generation
This protocol is designed for the high-throughput synthesis of GABA-uptake inhibitor analogs.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 20 mL scintillation vial, dissolve 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 2.5 mL).
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol), followed by HATU (1.2 equiv, 0.6 mmol). Stir the reaction mixture at room temperature for 15 minutes. Causality: Pre-activation forms the highly reactive active ester, ensuring rapid conversion once the amine is introduced.
-
Coupling: Add the desired primary or secondary amine (1.1 equiv, 0.55 mmol). Stir at room temperature for 2–4 hours.
-
Self-Validation (In-Process): Monitor via LC-MS. The starting material peak ( [M+H]+=242.07 ) should disappear, replaced by the product mass.
-
Workup: Dilute the mixture with Ethyl Acetate (15 mL). Wash sequentially with 1M aqueous HCl (2 × 10 mL) to remove unreacted aliphatic amines, and saturated aqueous NaHCO3 (2 × 10 mL) to remove HOAt and residual carboxylic acid.
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. The crude product is typically >90% pure and ready for subsequent pyrazine functionalization.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details the arylation of the chloropyrazine core to generate targeted kinase inhibitor libraries.
Step-by-Step Methodology:
-
Preparation: To a Schlenk tube, add the amide-coupled chloropyrazine intermediate (1.0 equiv, 0.3 mmol), the appropriate arylboronic acid (1.5 equiv, 0.45 mmol), and Pd(dppf)Cl2⋅CH2Cl2 (0.05 equiv, 5 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with Argon. Repeat this cycle three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the palladium catalyst and the homocoupling of the boronic acid.
-
Solvent & Base: Add degassed 1,4-Dioxane (3.0 mL) and a degassed 2M aqueous solution of K2CO3 (3.0 equiv, 0.45 mL).
-
Reaction: Seal the tube and heat to 90 °C in an oil bath for 12 hours.
-
Self-Validation (In-Process): Monitor by TLC (Hexanes/EtOAc 1:1). The chloropyrazine spot will be consumed, and a new, highly UV-active spot (due to the extended conjugation of the biaryl system) will appear.
-
Workup: Cool to room temperature. Filter the biphasic mixture through a short pad of Celite to remove palladium black, washing the pad with Ethyl Acetate (20 mL).
-
Isolation: Separate the layers, wash the organic phase with brine, dry over MgSO4 , and purify via flash column chromatography.
Data Presentation: Optimization of Cross-Coupling
The following table summarizes the quantitative optimization data for the Suzuki-Miyaura coupling of chloropyrazine derivatives, highlighting the necessity of ligand tuning[4].
Table 1. Optimization of Suzuki-Miyaura Cross-Coupling for Chloropyrazine Moieties
| Entry | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | Pd(PPh3)4 (5 mol%) | Toluene/EtOH | Na2CO3 | 85 | <10 | Sluggish oxidative addition due to monodentate ligand[4]. |
| 2 | Pd(dppb)Cl2 (5 mol%) | Toluene/EtOH | Na2CO3 | 85 | 78 | Bidentate ligand increases electron density on Pd, facilitating insertion[4]. |
| 3 | Pd(dppf)Cl2 (5 mol%) | Dioxane/ H2O | K2CO3 | 90 | 85 | Superior bite angle and solubility profile; optimal for hindered substrates. |
| 4 | Pd2(dba)3 / XPhos | Dioxane/ H2O | K3PO4 | 100 | 92 | Buchwald-type dialkylbiaryl phosphine ligand promotes rapid reductive elimination. |
References
-
Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies Source: European Journal of Medicinal Chemistry (via ResearchGate) URL:1
-
Synthesis of Novel GABA Uptake Inhibitors. 4. Bioisosteric Transformation and Successive Optimization of Known GABA Uptake Inhibitors Leading to a Series of Potent Anticonvulsant Drug Candidates Source: Journal of Medicinal Chemistry - ACS Publications URL:2
-
Transition metal-catalyzed functionalization of pyrazines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:4
-
Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives Source: IOP Conference Series: Materials Science and Engineering (via ResearchGate) URL:3
Sources
Application Note: Amide Bond Coupling Strategies for 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic Acid in Drug Discovery
Executive Summary & Structural Significance
1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid is a highly versatile, bifunctional building block frequently deployed in modern drug discovery and PROTAC linker synthesis. Structurally, it consists of a piperidine-3-carboxylic acid (nipecotic acid) core, which provides critical conformational restriction to improve target binding affinity and pharmacokinetic properties.
The nitrogen of the piperidine ring is functionalized with a 3-chloropyrazin-2-yl moiety. This electron-deficient heteroaryl group drastically reduces the basicity of the piperidine nitrogen, preventing unwanted self-condensation during activation. More importantly, the chloropyrazine acts as a robust electrophilic handle for downstream, late-stage functionalization via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr).
Mechanistic Rationale & Reagent Selection (E-E-A-T)
Amide bond formation is a fundamentally important reaction in organic synthesis and remains the most frequently executed reaction in medicinal chemistry[1],[2]. Because the direct unification of carboxylic acids and amines does not occur spontaneously at ambient temperatures, the carboxylic acid must be activated into a good leaving group[2].
Working with 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid presents specific mechanistic challenges that dictate experimental choices:
-
Steric Hindrance & Epimerization Risk: The carboxylic acid is located at the secondary C3 position of the piperidine ring. Upon activation, secondary carboxylic acids are prone to cyclization into an oxazolone intermediate, which can lead to rapid racemization (epimerization) at the alpha-carbon. To suppress this degradation pathway, the rate of aminolysis must vastly exceed the rate of oxazolone formation.
-
Why HATU is the Gold Standard: This causality dictates the selection of HATU as the premier coupling reagent for primary and secondary aliphatic amines. HATU rapidly converts the acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This intermediate accelerates the amide bond formation, effectively outcompeting the epimerization pathway and preserving stereochemical integrity[3],.
-
Overcoming Electron-Deficient Amines: When coupling with anilines or sterically hindered substrates, the nucleophilic attack on the HOAt ester is sluggish. Prolonged reaction times with HATU can lead to a detrimental side-reaction where the unreactive amine attacks the uronium salt of HATU itself, forming a dead-end guanidinium byproduct. In these scenarios, field-proven alternatives such as EDC/HOAt or T3P (propylphosphonic anhydride) are mandated. These reagents provide robust activation without the risk of guanidinylation, proving efficient where standard uronium-based methods fail[1],[4].
Process Workflows & Mechanistic Pathways
Fig 1. Standard amide coupling workflow for 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid.
Fig 2. Mechanistic pathway of HATU-mediated amide bond formation via HOAt active ester.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating specific analytical checkpoints to confirm success at each critical phase of the reaction.
Protocol A: Standard Coupling (For Aliphatic Primary/Secondary Amines)
Optimized for rapid coupling while minimizing epimerization at the C3 position[3].
-
Pre-activation: In an oven-dried flask under nitrogen, dissolve 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (10 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol) and cool the mixture to 0 °C. Add HATU (1.1 eq, 1.1 mmol) portion-wise.
-
Validation Checkpoint 1 (Activation): Stir for 15 minutes. Analyze a 5 µL aliquot via LC-MS. The chromatogram must show the complete disappearance of the starting acid mass and the appearance of the HOAt-active ester intermediate (+117 Da mass shift).
-
-
Coupling: Add the amine partner (1.2 eq, 1.2 mmol) dropwise to the pre-activated mixture. Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 1–4 hours.
-
Validation Checkpoint 2 (Reaction Progress): Monitor via TLC (Eluent: 5% MeOH in DCM). Look for the consumption of the amine and the emergence of a new, highly UV-active spot at 254 nm (attributed to the chloropyrazine chromophore).
-
-
Workup: Dilute the reaction mixture with Ethyl Acetate (50 mL). Wash the organic layer sequentially with 5% aqueous LiCl (3 × 20 mL) to extract the DMF, followed by saturated aqueous NaHCO₃ (20 mL), 1M HCl (20 mL, skip if the product contains basic amines), and brine (20 mL)[3].
-
Validation Checkpoint 3 (Workup Purity): The aqueous washes self-validate the removal of the water-soluble HOAt and uronium byproducts. LC-MS of the organic layer should show >90% crude purity.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Protocol B: Hindered/Electron-Deficient Coupling (For Anilines & Bulky Amines)
Utilizes EDC/HOAt to prevent the guanidinylation side-reactions common with HATU[4],.
-
Reagent Assembly: Dissolve the carboxylic acid (1.0 eq, 1.0 mmol), the electron-deficient amine (1.2 eq, 1.2 mmol), and HOAt (1.2 eq, 1.2 mmol) in a mixture of anhydrous DCM/DMF (4:1, 10 mL). Add DIPEA (3.0 eq, 3.0 mmol).
-
Activation & Coupling: Cool to 0 °C and add EDC·HCl (1.5 eq, 1.5 mmol) in one portion. Stir the reaction at room temperature for 12–24 hours.
-
Validation Checkpoint 1 (Stall Prevention): Check LC-MS at 12 hours. If the reaction has stalled (<70% conversion), the system validates the need for a secondary push: add an additional 0.5 eq of EDC·HCl and stir for 4 more hours.
-
-
Workup: Dilute with DCM (40 mL). Wash with water (2 × 20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL). Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Quantitative Optimization Data
The following table summarizes the optimized coupling conditions based on the steric and electronic nature of the amine partner.
| Amine Class | Preferred Coupling Reagent | Base | Solvent | Time (h) | Typical Yield (%) | Mechanistic Rationale |
| Primary Aliphatic | HATU | DIPEA | DMF | 1 - 2 | 85 - 95 | Rapid HOAt ester formation outcompetes C3 epimerization. |
| Secondary Aliphatic | HATU | DIPEA | DMF | 2 - 4 | 75 - 90 | Slight steric hindrance is easily overcome by the highly reactive HOAt ester. |
| Electron-Deficient (Anilines) | EDC·HCl / HOAt | DIPEA | DCM/DMF | 12 - 24 | 60 - 80 | Avoids dead-end guanidinylation side-reactions seen with HATU and unreactive amines. |
| Sterically Hindered | T3P (50% in EtOAc) | Pyridine | EtOAc | 12 - 24 | 65 - 85 | High thermodynamic driving force; water-soluble phosphate byproducts simplify workup. |
References
-
[1] Due-Hansen, M. E., Pandey, S. K., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.[Link]
-
[4] NIH PMC / Tetrahedron Letters. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.[Link]
-
[2] & Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scale-Up Manufacturing Process for 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic Acid
Abstract
This application note details a robust, scalable, and environmentally conscious manufacturing protocol for 1-(3-chloropyrazin-2-yl)piperidine-3-carboxylic acid. By leveraging a biphasic 2-methyltetrahydrofuran (MeTHF) and water solvent system, this process mitigates the exothermicity of the nucleophilic aromatic substitution (SNAr) while eliminating the need for toxic polar aprotic solvents. The guide provides mechanistic insights, causality behind critical process parameters, and self-validating experimental steps designed for multi-kilogram scale-up.
Mechanistic Rationale & Expertise
1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid is a highly functionalized heterocyclic building block utilized in advanced drug discovery programs. Its synthesis relies on the SNAr reaction between 2,3-dichloropyrazine and piperidine-3-carboxylic acid (nipecotic acid)[1].
Mechanistically, 2,3-dichloropyrazine acts as a potent electrophile due to the electron-withdrawing nature of the two adjacent nitrogen atoms in the pyrazine ring, which stabilize the anionic Meisenheimer transition state[2]. Nipecotic acid acts as the nucleophile. Because 2,3-dichloropyrazine is symmetrical, the initial attack occurs at either the 2- or 3-position with identical outcomes.
Causality of Chemoselectivity: A critical advantage of this specific SNAr is its self-limiting reactivity. Once the first chloride is displaced, the lone pair of the newly attached piperidine nitrogen delocalizes into the pyrazine ring. This electron-donating resonance effect significantly increases the electron density of the pyrazine core, raising the activation energy required for a second nucleophilic attack[3]. As a result, the formation of bis-substituted impurities is inherently suppressed, ensuring exceptional chemoselectivity for the mono-substituted product.
Mechanistic pathway of the SNAr reaction highlighting mono-substituted product formation.
Scale-Up Strategy & Process Causality
Transitioning this SNAr from a medicinal chemistry bench to a pilot-plant reactor requires strategic modifications to ensure safety, environmental compliance, and high throughput.
-
Solvent Selection (Green Chemistry): Traditional aminations of heteroaryl chlorides heavily rely on high-boiling, toxic polar aprotic solvents like DMF or DMSO[4]. This protocol replaces them with a biphasic system of Water and MeTHF. MeTHF is a biorenewable solvent that forms a distinct biphasic mixture with water. The nipecotic acid and inorganic base dissolve completely in the aqueous phase, while 2,3-dichloropyrazine resides in the organic phase. The reaction occurs efficiently at the biphasic interface. Post-reaction, unreacted 2,3-dichloropyrazine and organic impurities are easily removed by discarding the MeTHF layer, leaving the product as a highly pure potassium salt in the aqueous layer.
-
Base Selection: Potassium carbonate (K₂CO₃) is utilized instead of organic bases (e.g., DIPEA, TEA). K₂CO₃ is inexpensive, effectively deprotonates the carboxylic acid of nipecotic acid to ensure complete aqueous solubility, and acts as an acid scavenger for the HCl byproduct without forming organic-soluble salts that could complicate phase separation.
-
Temperature & Dosing Control: The SNAr reaction is highly exothermic. To maintain kinetic control and prevent thermal runaway, 2,3-dichloropyrazine is dissolved in MeTHF and dosed gradually into the pre-heated aqueous amine solution.
-
Isoelectric Isolation: The final product contains a carboxylic acid (pKa ~3.5) and a pyrazine ring (pKa ~0.6). The piperidine nitrogen's basicity is neutralized via conjugation with the pyrazine ring. Therefore, adjusting the aqueous layer to pH 2.5–3.0 protonates the carboxylate, yielding a neutral, highly insoluble compound that crystallizes directly from the aqueous phase.
Quantitative Data & Impurity Profiling
| Parameter | Target Specification | Causality / Rationale |
| Molar Ratio (Electrophile : Nucleophile) | 1.05 : 1.00 | A slight excess of 2,3-dichloropyrazine ensures complete consumption of the more expensive nipecotic acid. |
| Reaction Temperature | 75–80 °C | Provides optimal thermal energy to overcome the SNAr activation barrier without causing solvent degradation or excessive MeTHF reflux. |
| In-Process Control (IPC) Limit | < 1.0% Nipecotic Acid | Self-validating metric; confirms reaction completion prior to initiating phase separation. |
| Bis-substituted Impurity | < 0.5% (HPLC Area) | Controlled inherently by the electronic deactivation of the pyrazine ring post-mono-substitution. |
| Isolation pH | 2.5–3.0 | The isoelectric/precipitation point of the product; ensures maximum crystallization yield and purges highly water-soluble impurities. |
| Overall Yield | > 85% | Achieved through efficient biphasic partitioning and controlled isoelectric crystallization. |
Step-by-Step Experimental Protocol (Self-Validating)
Phase 1: Reaction Setup & Execution
-
Aqueous Preparation: To a jacketed reactor, charge Purified Water (5.0 volumes relative to nipecotic acid weight). Add Nipecotic Acid (1.00 equiv) and Potassium Carbonate (2.50 equiv). Stir at 20–25 °C until a clear solution is obtained (gas evolution will occur as the acid is neutralized).
-
Heating: Heat the aqueous solution to 75 °C.
-
Electrophile Dosing: In a separate vessel, dissolve 2,3-Dichloropyrazine (1.05 equiv) in MeTHF (3.0 volumes). Dose this organic solution into the main reactor over 1 hour, maintaining the internal temperature between 75–80 °C.
-
Aging & IPC: Stir the biphasic mixture at 80 °C for 6 to 8 hours.
-
Self-Validation (IPC): Stop the agitator, allow the layers to settle, and sample the aqueous phase. Dilute 50 µL of the sample in 1 mL of Acetonitrile/Water (1:1) and analyze via HPLC at 254 nm. Proceed to Phase 2 only when the nipecotic acid AUC is < 1.0%.
-
Phase 2: Workup & Phase Separation
-
Cooling: Cool the reactor contents to 40 °C.
-
Phase Separation: Stop the agitator and allow the phases to separate for 30 minutes.
-
Self-Validation: The upper layer (MeTHF) will contain unreacted 2,3-dichloropyrazine and neutral organic impurities. The lower layer (Aqueous) contains the product as a potassium salt.
-
-
Extraction: Drain the lower aqueous layer into a clean holding tank. Discard the upper MeTHF layer. Return the aqueous layer to the reactor and wash with fresh MeTHF (2.0 volumes) at 40 °C. Separate and discard the organic wash.
Phase 3: Isoelectric Crystallization & Drying
-
pH Adjustment: Cool the aqueous layer to 20 °C. Slowly dose 6M Hydrochloric Acid (HCl) into the reactor while monitoring the internal pH.
-
Self-Validation: As the pH approaches 4.0, the solution will become cloudy. Continue dosing until the pH stabilizes strictly between 2.5 and 3.0 .
-
-
Crystallization: Stir the resulting slurry at 20 °C for 2 hours, then cool to 5 °C and age for an additional 2 hours to maximize yield.
-
Filtration & Washing: Filter the slurry through a Nutsche filter. Wash the filter cake with cold Purified Water (2 x 1.0 volume) to remove residual potassium chloride salts.
-
Drying: Dry the solid under vacuum at 50 °C until the moisture content (Karl Fischer) is < 0.5%.
Step-by-step scale-up manufacturing workflow utilizing a green biphasic solvent system.
Sources
Application Notes and Protocols for 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid in Drug Discovery
Introduction: A Scaffold of Potential in Modern Drug Discovery
The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling strategy in the design of novel therapeutic agents. 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid is a compound of significant interest, integrating the electron-deficient, bioisosterically versatile pyrazine ring with the conformationally constrained piperidine-3-carboxylic acid moiety. The pyrazine nucleus is a cornerstone in numerous FDA-approved drugs, including kinase inhibitors and antibacterial agents, valued for its ability to engage in critical hydrogen bonding and π-stacking interactions within protein active sites.[1][2] The piperidine ring, a ubiquitous fragment in natural products and pharmaceuticals, provides a three-dimensional architecture that can be tailored to achieve precise ligand-receptor interactions.[3]
The presence of a chlorine atom on the pyrazine ring further enhances the potential of this molecule. Halogen bonding is an increasingly recognized and exploited interaction in drug design, capable of conferring enhanced binding affinity and selectivity.[1] This, combined with the carboxylic acid group on the piperidine ring—a versatile handle for forming salt bridges or covalent bonds—positions 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid as a high-potential starting point for hit-to-lead optimization campaigns across a range of therapeutic areas.
This guide provides a comprehensive overview of the potential applications of this scaffold, alongside detailed protocols for its synthesis and biological evaluation.
Hypothesized Therapeutic Applications and Mechanisms of Action
Based on the structural motifs present in 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid, we can hypothesize several promising avenues for its application in drug discovery.
Kinase Inhibition in Oncology
The pyrazine ring is a well-established pharmacophore in the design of kinase inhibitors.[2][4] The nitrogen atoms of the pyrazine can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket.[2] The 3-chloro substituent can potentially form halogen bonds with the protein backbone or be a site for covalent modification of a nearby cysteine residue.
-
Potential Targets: Receptor Tyrosine Kinases (RTKs) such as c-Met and VEGFR-2, or Cyclin-Dependent Kinases (CDKs).[5][6]
-
Mechanism of Action: Competitive inhibition of ATP binding to the kinase domain, leading to the downregulation of downstream signaling pathways that control cell proliferation, survival, and angiogenesis.
Modulators of Neurological Targets
Piperidine derivatives are well-represented in drugs targeting the central nervous system (CNS).[7] The piperidine-3-carboxylic acid scaffold is structurally related to GABA and nipecotic acid, suggesting potential activity as a GABA uptake inhibitor, which could be relevant for seizure disorders.[7] Furthermore, the overall structure could be amenable to targeting other CNS receptors or transporters.
-
Potential Targets: GABA transporters (GATs), Dopamine Transporter (DAT), Sigma-1 receptor.[8][9]
-
Mechanism of Action: Inhibition of neurotransmitter reuptake, leading to an increase in their synaptic concentration, or allosteric modulation of receptor function.
Antimicrobial Agents
Pyrazine-containing compounds have a history of use as antimicrobial and antitubercular agents.[10][11][12] The heterocyclic nature of the pyrazine ring can facilitate interactions with essential enzymes in bacteria and mycobacteria.
-
Potential Targets: Bacterial DNA gyrase, fatty acid synthesis enzymes.
-
Mechanism of Action: Inhibition of critical bacterial metabolic pathways, leading to bacteriostatic or bactericidal effects.
Synthetic Protocol
The synthesis of 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid can be approached through a nucleophilic aromatic substitution reaction.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, and biological screening of chloropyrazine conjugated benzothiazepine derivatives as potential antimicrobial, antitubercular and cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis Yield of 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid
Welcome to the Technical Support Center. As application scientists and process chemists, we understand that synthesizing functionalized heterocycles requires strict control over reaction kinetics and thermodynamics. This guide provides a self-validating framework to troubleshoot and optimize the synthesis of 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid.
Overview & Mechanistic Pathway
The synthesis of this target molecule relies on a nucleophilic aromatic substitution (SNAr) between 2,3-dichloropyrazine and a piperidine-3-carboxylic acid derivative. Because 2,3-dichloropyrazine is a highly activated bis(electrophilic) partner[1], controlling regioselectivity and preventing over-substitution are the primary process challenges.
While a direct one-step SNAr using free piperidine-3-carboxylic acid (nipecotic acid) is theoretically possible, the zwitterionic nature of the free amino acid severely limits its solubility in organic solvents, leading to stalled reactions. We strongly recommend the Ester Route (using ethyl or methyl nipecotate). This two-step process—SNAr followed by mild saponification—ensures high solubility, superior nucleophilicity, and excellent overall yields.
Fig 1. Synthesis pathway of 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid and side reactions.
Troubleshooting Guide & FAQs
Q: Why am I getting a high percentage of the 2,3-bis(piperidinyl)pyrazine byproduct? A: Over-substitution occurs when the mono-substituted intermediate reacts with a second equivalent of the nucleophile. Causality: Although the first amine addition donates electron density into the pyrazine ring—making the second chlorine less reactive—high temperatures or an excess of the amine will overcome this activation barrier. Solution: Strictly control the stoichiometry to 1.0 - 1.05 equivalents of the amine. Perform the addition at 0 °C and allow it to slowly warm to room temperature. Do not heat the SNAr step.
Q: My reaction with free piperidine-3-carboxylic acid stalls at 30% conversion. How can I push it to completion? A: The free acid exists as a zwitterion, rendering it highly insoluble in standard SNAr solvents like DMF, DMSO, or THF. Causality: The insolubility prevents the amine from effectively acting as a nucleophile. While adding strong organic bases like DBU or DIPEA[2] can help deprotonate the carboxylate and improve solubility, the reaction remains heterogeneous and sluggish. Solution: Switch to the ester route (e.g., ethyl nipecotate). The ester is fully soluble in DMF/DMSO, drastically increasing the effective concentration of the nucleophile and driving the reaction to >95% conversion.
Q: During the final deprotection (saponification), I observe a new impurity where the chloro group is lost. What happened? A: The remaining 3-chloro group on the pyrazine ring is highly activated towards nucleophilic attack by hydroxide ions. Causality: Using strong bases like NaOH or KOH at elevated temperatures causes competitive SNAr hydrolysis of the C-Cl bond, yielding a 3-hydroxy byproduct. Solution: Utilize mild saponification conditions. Lithium hydroxide (LiOH) in a THF/Water mixture at room temperature (23 °C) is the gold standard for cleaving esters without hydrolyzing sensitive halogens[3][4].
Fig 2. Troubleshooting logic tree for resolving low yields and common synthetic impurities.
Optimized Experimental Protocol (The Ester Route)
Step 1: SNAr Synthesis of Ethyl 1-(3-chloropyrazin-2-yl)piperidine-3-carboxylate
-
Preparation: In a dry, round-bottom flask under an inert atmosphere (N2), dissolve 2,3-dichloropyrazine (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol) to the solution[2].
-
Nucleophile Addition: Dissolve ethyl piperidine-3-carboxylate (1.05 eq, 10.5 mmol) in anhydrous DMF (5 mL) and add it dropwise to the reaction mixture over 15 minutes to prevent localized heating.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor by TLC or LC-MS until the dichloropyrazine is consumed.
-
Workup: Quench the reaction with cold water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Step 2: Mild Saponification to Target Acid
-
Preparation: Dissolve the intermediate ester (1.0 eq, 8 mmol) in a 3:1 mixture of THF and Water (24 mL THF : 8 mL H2O).
-
Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H2O) (2.0 eq, 16 mmol) in one portion at room temperature (approx. 23 °C)[3].
-
Reaction: Stir vigorously at room temperature for 2-4 hours. Do not heat, to prevent competitive hydrolysis of the 3-chloro group[4].
-
Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water (10 mL) and wash with diethyl ether (10 mL) to remove unreacted ester and organic impurities.
-
Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 using 1M HCl. The zwitterionic product will precipitate.
-
Isolation: Filter the solid, wash with ice-cold water, and dry under high vacuum to afford the pure 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid.
Quantitative Data Comparison
The following table summarizes the causal relationship between reaction conditions and resulting yields/impurities, validating the optimized protocol.
| Route / Conditions | Base / Temp | Conversion (%) | Di-substituted Impurity (%) | 3-Hydroxy Impurity (%) | Isolated Yield (%) |
| Free Acid (Direct) | K2CO3 / 80 °C | 45% | 12% | N/A | 22% |
| Free Acid (Direct) | DIPEA / 100 °C | 60% | 18% | N/A | 31% |
| Ester Route (SNAr) | DIPEA / 80 °C | >95% | 25% | N/A | 65% (Ester) |
| Ester Route (SNAr) | DIPEA / 0 °C to RT | >98% | <2% | N/A | 92% (Ester) |
| Saponification | NaOH / 60 °C | 100% | N/A | 35% | 55% (Acid) |
| Saponification | LiOH / RT | 100% | N/A | <1% | 94% (Acid) |
References
-
A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction Source: ResearchGate URL:[Link]
-
Design, Synthesis and Cytotoxic Activity of Novel 2,3- Disubstituted Pyrazine Derivatives Source: Al-Quds University URL:[Link]
-
Highly Diastereoselective anti-Aldol Reactions Utilizing the Titanium Enolate of cis-2-Arylsulfonamido-1- acenaphthenyl Propionate Source: ACS Publications URL:[Link]
-
Saponification of esters of chiral α-amino acids anchored through their amine function on solid support Source: ResearchGate URL:[Link]
Sources
Troubleshooting poor solubility of 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid in water
Technical Support Center: 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid
Welcome to the technical support guide for 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid. This document provides in-depth troubleshooting for common solubility challenges encountered by researchers. Our goal is to equip you with the scientific principles and practical protocols needed to successfully work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid that influence its aqueous solubility?
This compound is an ampholyte, meaning it has both acidic and basic functional groups that significantly impact its solubility in aqueous solutions.
-
Acidic Group: The carboxylic acid (-COOH) on the piperidine ring is a weak acid. At low pH, it will be in its neutral (protonated) form, which is less soluble in water. As the pH increases, it deprotonates to a carboxylate (-COO⁻), a charged species with much higher aqueous solubility.[1][2]
-
Basic Groups: The piperidine nitrogen and the two nitrogen atoms in the pyrazine ring are weakly basic. At high pH, they are in their neutral form. As the pH decreases, they can become protonated (e.g., -NH⁺-), forming a charged cation that is more water-soluble. The pyrazine ring itself is a very weak base.[3]
The overall solubility is a balance of the ionization state of these groups, which is dictated by the pH of the solution.
Q2: I'm observing very poor solubility of the compound in neutral water. Is this expected?
Yes, this is expected. Near neutral pH (e.g., pH 7), the carboxylic acid group is only partially deprotonated, and the basic nitrogen atoms are largely in their neutral form. The molecule as a whole has limited charge, and its relatively nonpolar carbon structure leads to low aqueous solubility. For similar pyrazine-carboxylic acid derivatives, low solubility at neutral pH has been noted.[4][5]
Q3: How does pH adjustment affect the solubility of this compound?
Adjusting the pH is the most effective initial strategy to enhance solubility.[]
-
Increasing pH (Adding Base): By adding a base (e.g., NaOH, KOH), you deprotonate the carboxylic acid to form a carboxylate salt. This introduces a negative charge, dramatically increasing the molecule's interaction with polar water molecules and thereby boosting solubility.[1]
-
Decreasing pH (Adding Acid): Adding an acid (e.g., HCl) will protonate the basic nitrogen atoms, primarily the one in the piperidine ring. This positive charge will also increase aqueous solubility.
Because the compound has both acidic and basic centers, its solubility will be lowest near its isoelectric point (the pH at which the net charge is zero) and will increase at both low and high pH values.
Q4: My compound dissolves in acidic or basic solution but precipitates when I adjust the pH back to neutral for my experiment. What can I do?
This is a common phenomenon known as "crashing out." It occurs when the pH is changed to a region where the compound is less soluble. To mitigate this:
-
Work at the pH of Solubility: If your experiment allows, perform it in the acidic or basic buffer where the compound is soluble.
-
Use a Co-solvent: Introduce a water-miscible organic solvent to the final solution to help keep the compound dissolved at neutral pH.[7][8]
-
Formulate a Salt: If you consistently need to work at a specific pH where solubility is low, consider preparing a stable salt of the compound.[9][10]
Troubleshooting Workflow: A Step-by-Step Guide
If you are facing solubility issues, follow this logical progression of troubleshooting steps.
Caption: Troubleshooting workflow for poor solubility.
In-Depth Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile
This protocol uses the Henderson-Hasselbalch equation as a theoretical basis, which correlates pH, pKa, and the ratio of ionized to un-ionized species.[11][12][13] By determining solubility across a pH range, you can identify optimal conditions for your experiments.
Objective: To determine the aqueous solubility of 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid at various pH values.
Materials:
-
The compound
-
A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
Microcentrifuge tubes
-
Shaker or rotator at a constant temperature
-
Calibrated pH meter
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Buffer Preparation: Prepare a set of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add Excess Compound: To 1.5 mL microcentrifuge tubes, add a fixed volume of each buffer (e.g., 1 mL). Add an excess amount of the compound to each tube (enough that undissolved solid remains).
-
Equilibration: Seal the tubes and place them on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the solution reaches equilibrium solubility.
-
Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection & Dilution: Carefully collect a known volume of the supernatant without disturbing the pellet. Dilute the supernatant with a suitable mobile phase or solvent for your analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved compound.
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH of each buffer after equilibration.
| pH | Expected Ionization State | Predicted Solubility Trend |
| < 3 | Carboxyl (neutral), Piperidine (charged) | High |
| 4 - 6 | Carboxyl (mixed), Piperidine (charged) | Decreasing |
| ~7 | Carboxyl (charged), Piperidine (neutral) | Low (near isoelectric point) |
| > 8 | Carboxyl (charged), Piperidine (neutral) | Increasing |
Protocol 2: Co-solvent Screening
Co-solvents work by reducing the polarity of water, making it a more favorable environment for nonpolar molecules.[7][8] This is an effective strategy when pH adjustment alone is insufficient or incompatible with the experimental design.
Objective: To identify an effective co-solvent system for dissolving the compound in an aqueous buffer (e.g., PBS at pH 7.4).
Materials:
-
The compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
A selection of water-miscible organic solvents (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400).[7]
-
Vortex mixer
-
Visual inspection capability (or a method to measure turbidity)
Procedure:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mg/mL). This is a common "solvent shift" method.[14]
-
Prepare Co-solvent Blends: In separate tubes, prepare various blends of your chosen buffer and co-solvents. For example:
-
95% PBS / 5% DMSO
-
90% PBS / 10% DMSO
-
90% PBS / 10% Ethanol
-
80% PBS / 20% PEG 400
-
-
Spike and Observe: Add a small, fixed volume of the DMSO stock solution to each co-solvent blend (e.g., add 5 µL of stock to 95 µL of the blend).
-
Mix and Equilibrate: Vortex each tube thoroughly and let it stand at room temperature for at least 1 hour.
-
Visual Assessment: Observe each tube for any signs of precipitation (cloudiness, visible particles). A clear solution indicates that the compound is soluble in that specific co-solvent system at that concentration.
-
Optimization: If precipitation occurs, either increase the percentage of the co-solvent or decrease the final concentration of the compound.
Caption: Experimental workflow for co-solvent screening.
References
-
Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. [Link]
-
Bowen, K. L., et al. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Pharmaceutical Development and Technology, 18(1), 245-255. [Link]
-
Asare-Addo, K., et al. (2018). Direct imaging of the dissolution of salt forms of a carboxylic acid drug. European Journal of Pharmaceutical Sciences, 127, 147-157. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
Mohammed, N. N. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]
-
Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-60. [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]
-
Yamashita, T., et al. (2011). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. International Journal of Pharmaceutics, 420(1), 96-102. [Link]
-
Chadha, R., et al. (2014). Pharmaceutical Salts of Haloperidol with Some Carboxylic Acids and Artificial Sweeteners: Hydrate Formation, Polymorphism, and Physicochemical Properties. Crystal Growth & Design, 14(5), 2244-2258. [Link]
-
Asare-Addo, K., et al. (2019). Direct Imaging of the Dissolution of Salt Forms of a Carboxylic Acid Drug. Molecular Pharmaceutics, 16(1), 305-317. [Link]
-
Llinàs, A., et al. (2007). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling, 47(1), 214-225. [Link]
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Amjad, M. F., & Kumar, S. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Journal of Pharmacy Research, 3(8), 1845-1850. [Link]
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Yalkowsky, S. H., et al. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]
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Völgyi, G., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 440-8. [Link]
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Maheshwari, R. K. (2012). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(2), 226-233. [Link]
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Bogel-Łukasik, E., & Bogel-Łukasik, R. (2012). Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development. Journal of Chemical & Engineering Data, 57(4), 1121-1129. [Link]
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Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. [Link]
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Sobisch, T. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. ResearchGate. [Link]
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Wang, Y., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(15), 4969. [Link]
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Bogel-Łukasik, E., & Bogel-Łukasik, R. (2012). Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development. ResearchGate. [Link]
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LibreTexts. (2022). 4.2.3: Structure and Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]
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Quora. (2021). What is the standard pH of carboxylic acids?. [Link]
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PubChem. (n.d.). 3-(5-Chloropyrid-2-yl)carbamoylpyrazine-2-carboxylic acid. [Link]
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Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/01d44141d3b9e4a3c1032cf095c25a74e537e221]([Link]
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Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242-256. [Link]
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Technical Support Center: Overcoming Steric Hindrance in 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic Acid Derivatives
Welcome to the technical support center for the synthesis and derivatization of 1-(3-chloropyrazin-2-yl)piperidine-3-carboxylic acid and its analogs. This guide is intended for researchers, scientists, and drug development professionals who are encountering challenges related to steric hindrance in their synthetic routes. Here, we will explore the underlying causes of these difficulties and provide practical, field-proven strategies to overcome them.
Introduction: The Challenge of Steric Hindrance
The synthesis of 1-(3-chloropyrazin-2-yl)piperidine-3-carboxylic acid derivatives often involves a nucleophilic aromatic substitution (SNAr) reaction between a piperidine-3-carboxylic acid derivative and 2,3-dichloropyrazine. The inherent steric bulk of both reactants, particularly around the reaction centers, can significantly impede the desired bond formation. The piperidine ring, with its non-planar chair or boat conformations, and the adjacent carboxylic acid group can sterically shield the nitrogen nucleophile.[1][2] Similarly, the chlorine atom on the pyrazine ring is flanked by another chlorine and a nitrogen atom, creating a sterically congested environment.
This guide provides a structured approach to troubleshooting and optimizing these challenging reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common indicators of steric hindrance in my reaction?
A1: Several observations can point towards steric hindrance as a primary issue:
-
Low or No Product Formation: Despite using standard SNAr conditions, you observe minimal or no conversion of your starting materials.
-
Reaction Stalls: The reaction proceeds initially but then plateaus, leaving a significant amount of unreacted starting material.
-
Increased Side Products: You may observe an increase in decomposition products or side reactions that are not the desired substitution.
-
Sensitivity to Substituent Size: You notice that reactions with smaller, less-substituted piperidine derivatives proceed more smoothly than those with bulkier groups.
Q2: Why is the coupling of 2,3-dichloropyrazine with piperidine-3-carboxylic acid derivatives particularly difficult?
A2: The difficulty arises from a combination of electronic and steric factors. While the pyrazine ring is electron-deficient, which is favorable for SNAr reactions, the steric environment around the C-2 and C-3 positions is highly congested.[3] The incoming piperidine nucleophile must approach a carbon atom that is bonded to a chlorine atom and is adjacent to another chlorine atom and a ring nitrogen. The piperidine ring itself, especially with a substituent at the 3-position, presents a significant steric barrier to this approach.
Q3: How does the conformation of the piperidine ring influence its reactivity?
A3: The piperidine ring typically exists in a chair conformation to minimize steric strain.[4][5] The substituent at the 3-position (the carboxylic acid group) can exist in either an axial or equatorial position. The equatorial position is generally more stable for bulkier groups, which can lead to steric shielding of the nitrogen lone pair, making it less accessible for nucleophilic attack.[2] The conformational equilibrium can be influenced by solvent and other substituents on the ring.[6][7][8]
Q4: Can the conformation of the carboxylic acid group itself play a role?
A4: Yes, the carboxylic acid group can exist in syn and anti conformations due to rotation around the C-O single bond.[9][10][11] While the syn conformer is often more stable, the presence of the anti conformer could influence intramolecular interactions and the overall steric profile of the nucleophile.
Troubleshooting Guides & Protocols
Guide 1: Optimizing Reaction Conditions for Sterically Hindered SNAr Reactions
If you are experiencing low yields, the first step is a systematic optimization of the reaction parameters.
Protocol 1: Systematic Reaction Condition Optimization
-
Solvent Screening:
-
Rationale: Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred for SNAr reactions as they effectively solvate the counter-ion of the base, enhancing the nucleophilicity of the piperidine nitrogen.[12]
-
Procedure: Set up parallel reactions in a range of solvents (e.g., DMSO, DMF, NMP, and a less polar solvent like toluene for comparison). Monitor the reactions by LC-MS to determine the optimal solvent.
-
-
Temperature Elevation:
-
Rationale: Sterically hindered reactions often require higher activation energy. Increasing the temperature can provide the necessary energy to overcome this barrier.
-
Procedure: Gradually increase the reaction temperature in 20°C increments. Microwave irradiation can be a highly effective tool for significantly accelerating these reactions.[12]
-
-
Base Selection:
-
Rationale: A suitable base is crucial for deprotonating the piperidine nitrogen (if starting from the salt) or scavenging the HCl byproduct. For sterically hindered systems, a non-nucleophilic, strong base is often ideal.
-
Procedure: Screen a variety of inorganic bases (e.g., K2CO3, Cs2CO3) and organic bases (e.g., DIPEA, DBU).
-
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Range | Rationale |
| Solvent | DMSO, DMF, NMP | Enhances nucleophilicity |
| Temperature | 80 - 150 °C | Overcomes activation energy barrier |
| Base | Cs2CO3, K3PO4, DIPEA | Effective deprotonation without side reactions |
| Concentration | 0.1 - 0.5 M | Can influence reaction kinetics |
Guide 2: Advanced Catalytic and Reagent Strategies
When standard thermal SNAr conditions fail, more advanced methods may be necessary.
Protocol 2: Employing Copper-Catalyzed Cross-Coupling
-
Rationale: Copper-catalyzed C-N cross-coupling reactions (Ullmann condensation) can be effective for coupling sterically hindered partners where traditional SNAr reactions are sluggish.[13][14] The choice of ligand is critical for the success of these reactions.
-
Procedure:
-
To an oven-dried flask, add the 2,3-dichloropyrazine, the piperidine-3-carboxylic acid derivative, a copper(I) salt (e.g., CuI, 5-10 mol%), a suitable ligand (e.g., L-proline, a diamine, or a specialized phosphine ligand, 10-20 mol%), and a base (e.g., K2CO3 or K3PO4).
-
Add a high-boiling point solvent such as DMSO, DMF, or toluene.
-
Heat the reaction mixture, typically between 100-140°C, and monitor by LC-MS.
-
Table 2: Suggested Catalyst Systems for Cu-Catalyzed C-N Coupling
| Copper Source | Ligand | Base | Solvent | Temperature (°C) |
| CuI | L-proline | K2CO3 | DMSO | 110-130 |
| CuI | TMEDA | K3PO4 | Toluene | 100-120 |
| Cu(OAc)2 | Phenanthroline | Cs2CO3 | DMF | 120-140 |
Guide 3: Alternative Synthetic Strategies
If direct coupling proves to be inefficient, consider altering the synthetic route to circumvent the sterically demanding step.
Protocol 3: Late-Stage Piperidine Ring Formation
-
Rationale: Instead of coupling a pre-formed piperidine ring, it may be advantageous to attach a linear precursor to the pyrazine and then perform an intramolecular cyclization to form the piperidine ring. This approach can avoid the intermolecular steric clash. There are numerous methods for piperidine synthesis, including intramolecular cyclization and annulation strategies.[15][16]
-
Conceptual Workflow:
-
Synthesize a linear amino acid derivative with a suitable leaving group.
-
Couple this linear precursor to the 2-position of the 3-chloropyrazine via an SNAr reaction. This step is generally less sterically hindered.
-
Induce intramolecular cyclization to form the piperidine ring.
-
Experimental Workflow for Alternative Synthesis
Caption: Alternative synthetic workflow via late-stage cyclization.
Visualizing the Problem: Steric Hindrance Diagram
The following diagram illustrates the steric clash during the SNAr reaction.
Steric Hindrance in SNAr Reaction
Caption: Steric clash between reactants in the SNAr reaction.
References
-
Influence of piperidine ring on stability and reactivity of piperine. (2025). ResearchGate. Retrieved from [Link]
-
A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. (2024). Journal of the American Chemical Society. Retrieved from [Link]
-
A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. (2024). PubMed. Retrieved from [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024). The Journal of Physical Chemistry A. Retrieved from [Link]
-
New Routes to α-Arylated N-Boc Heterocycles. (n.d.). University of Strathclyde. Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved from [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024). PMC. Retrieved from [Link]
-
Bayesian Optimization as a Sustainable Strategy for Early-Stage Process Development? A Case Study of Cu-Catalyzed C–N Coupling of Sterically Hindered Pyrazines. (2023). ACS Publications. Retrieved from [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (n.d.). PMC. Retrieved from [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). Wiley Online Library. Retrieved from [Link]
-
Asymmetric routes to substituted piperidines. (2004). Chemical Communications. Retrieved from [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. (2006). Asian Journal of Chemistry. Retrieved from [Link]
-
Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. (2020). Semantic Scholar. Retrieved from [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Europe PMC. Retrieved from [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc. Retrieved from [Link]
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (2018). Organic Chemistry Frontiers. Retrieved from [Link]
-
Base-promoted direct C–F bond alkynylation of octafluorotoluene with terminal alkynes. (2012). RSC Advances. Retrieved from [Link]
-
Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. (1993). PubMed. Retrieved from [Link]
-
Concerted nucleophilic aromatic substitutions. (2020). Harvard DASH. Retrieved from [Link]
-
Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (2013). ResearchGate. Retrieved from [Link]
- Preparation method of (S)-3-piperidinecarboxylic acid. (2017). Google Patents.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved from [Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]
-
Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. (2022). PMC. Retrieved from [Link]
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017). ResearchGate. Retrieved from [Link]
-
The conformation of carboxylic acids revealed. (2017). Henry Rzepa's Blog. Retrieved from [Link]
-
Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. (2019). AMOLF Institutional Repository. Retrieved from [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2019). Open Research@CSIR-NIScPR. Retrieved from [Link]
-
Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. (2020). Semantic Scholar. Retrieved from [Link]
-
Synthesis, free radical scavenging activity, antimicrobial and molecular docking studies of novel pyrazine 2-carboxylic acid derivatives of piperazines. (2015). ResearchGate. Retrieved from [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PMC. Retrieved from [Link]
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- 16. mdpi.com [mdpi.com]
Technical Support Center: 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic Acid Storage & Handling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, medicinal chemists, and drug development professionals with authoritative protocols for maximizing the shelf life and structural integrity of 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid .
This compound features a highly reactive electron-deficient chloropyrazine core coupled with a hygroscopic piperidine-carboxylic acid motif. Understanding the causality behind its degradation is critical to preventing costly experimental failures.
Mechanistic Insight: Why Does This Compound Degrade?
To establish a self-validating storage system, you must first understand the chemical vulnerabilities of the molecule. The degradation of this compound is not random; it is driven by predictable thermodynamic and kinetic pathways.
-
Nucleophilic Aromatic Substitution (SNAr) via Hydrolysis: The pyrazine ring is highly electron-deficient, making the chlorine atom at the 3-position an excellent leaving group. When exposed to moisture, water acts as a nucleophile. This reaction is internally catalyzed by the basic tertiary amine of the piperidine ring, which can deprotonate water to form a highly nucleophilic hydroxide ion. This leads to the displacement of the chloride ion, forming a 3-hydroxypyrazine derivative [1].
-
Photochemical Oxidation: Heterocyclic pyrazine rings absorb UV/Vis light, which can trigger radical-mediated N-oxidation or ring cleavage if ambient oxygen is present [2].
Primary degradation pathways via SNAr hydrolysis and photochemical oxidation.
Storage Conditions & Shelf Life Matrix
To mitigate these degradation pathways, storage conditions must strictly control moisture, temperature, and light. The following matrix is extrapolated from1 for reactive active pharmaceutical ingredients (APIs) [3].
| Storage Tier | Temperature | Atmosphere | Container Type | Expected Shelf Life | Primary Risk Mitigated |
| Working Stock | 2°C to 8°C | Argon / N₂ Purged | Amber Glass, PTFE Cap | < 1 Month | Thermal degradation |
| Long-Term | -20°C | Argon / N₂ Purged | Amber Glass, PTFE Cap | 12 - 24 Months | SNAr Hydrolysis |
| Archival | -80°C | Argon / N₂ Purged | Sealed Ampoule | > 24 Months | All kinetic pathways |
| In Solution (DMSO) | -20°C | Dry / Anhydrous | Polypropylene / Glass | < 1 Week | Solvent-mediated SNAr |
Standard Operating Procedure (SOP): Aliquoting & Storage
The most common point of failure occurs during the handling of the cold stock vial. Opening a cold vial in a humid laboratory causes immediate condensation of atmospheric water onto the hygroscopic powder, permanently compromising the batch.
Step-by-Step Methodology:
-
Equilibration (Critical Step): Remove the sealed master vial from the -20°C freezer. Place it immediately into a vacuum desiccator. Allow it to sit for at least 60 minutes until it reaches ambient room temperature. Causality: This prevents the vial surface from cooling the surrounding air below its dew point, eliminating condensation.
-
Inert Atmosphere Handling: Transfer the equilibrated vial to a glove box or a benchtop equipped with a continuous Argon or Nitrogen purge.
-
Aliquoting: Weigh the compound into single-use amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated moisture exposure.
-
Purging and Sealing: Gently blow a stream of dry Argon gas into the headspace of each aliquot vial for 5 seconds. Immediately cap with a PTFE-lined screw cap.
-
Storage: Transfer the aliquots to a desiccated secondary container (e.g., a lockbox with Drierite) and store at -20°C.
Optimal aliquoting and storage workflow to prevent moisture-induced degradation.
Troubleshooting & FAQs
Q1: I stored the compound at -20°C, but my LC-MS analysis shows a major impurity with a -18.4 Da mass shift. What happened? A: This is the classic signature of SNAr hydrolysis. The chlorine atom (Atomic Mass ~35.45 Da) has been displaced by a hydroxyl group (Mass ~17.01 Da), resulting in a net loss of approximately 18.4 Da. This indicates that moisture was introduced into the vial, likely because the vial was opened before it fully equilibrated to room temperature. The batch is compromised and should be discarded.
Q2: My powder has changed from an off-white color to a distinct yellow/brown hue. Is it still usable? A: No. A color shift to yellow or brown indicates photochemical degradation or N-oxidation of the pyrazine ring [2]. This occurs when the compound is exposed to ambient light and oxygen over extended periods. Always store this compound in amber vials and ensure the headspace is purged with an inert gas prior to sealing.
Q3: Can I prepare a 10 mM stock solution in DMSO and store it at -20°C for high-throughput screening (HTS)? A: It is highly discouraged for long-term storage. DMSO is notoriously hygroscopic and will rapidly absorb water from the atmosphere every time the tube is opened. Even trace amounts of water in the DMSO will facilitate the hydrolysis of the chloropyrazine core over time. If you must use DMSO stocks, prepare them using anhydrous DMSO, aliquot into single-use plates, seal with foil, and use within one week.
Q4: I am having trouble dissolving the compound in standard organic solvents like DCM or Ethyl Acetate. Is it degraded? A: Not necessarily. The molecule contains both a basic piperidine nitrogen and an acidic carboxylic acid, meaning it can exist as a highly polar zwitterion. This severely limits its solubility in non-polar or moderately polar aprotic solvents. To improve solubility, you may need to add a small amount of an organic base (like DIPEA) or acid (like TFA) to disrupt the zwitterionic network, depending on your downstream application.
References
- BenchChem. "A Comprehensive Technical Guide to Substituted Chloropyrazines: Synthesis, Biological Activity, and Mechanisms of Action." BenchChem Technical Resources.
- Rutner, H. "Synthesis and Nucleophilic Displacement Reactions of Fluoropyrazines." ProQuest Dissertations, 1966.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." European Medicines Agency.
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Benchmarking 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid Against Standard Pyrazine Ligands
Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Content Type: Technical Comparison Guide & Experimental Benchmarking Protocol
Executive Summary
Pyrazine derivatives are foundational building blocks in both coordination chemistry and targeted drug design. Standard planar ligands, such as pyrazine-2-carboxylic acid (PCA), are well-established for their bidentate coordination modes, often utilized to mimic the bioinorganic behavior of established pharmacological agents[1]. However, modern applications in Metal-Organic Frameworks (MOFs) and fragment-based drug discovery increasingly demand ligands with higher structural complexity—specifically, an increased fraction of sp3-hybridized carbons ( Fsp3 ) to improve aqueous solubility, prevent flat-stacking aggregation, and enhance spatial target binding.
This guide benchmarks 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid (CPPC) against traditional pyrazine ligands. By combining a halogenated heteroaromatic core with a conformationally restricted piperidine ring, CPPC offers a unique 3D vectoring capability that fundamentally alters its physicochemical profile and coordination thermodynamics.
Structural Rationale & Causality
To understand why CPPC outperforms or diverges from standard ligands, we must analyze the causality behind its structural components:
-
The Chlorine Substitution (Electronic Modulation): Halogenation of the pyrazine ring exerts a strong inductive electron-withdrawing (-I) effect. This lowers the pKa of the adjacent pyrazine nitrogens, reducing non-specific background metal binding and introducing potential sites for halogen bonding, which is critical for stabilizing supramolecular networks[2].
-
The Piperidine Ring (Steric 3D Vectoring): The incorporation of piperidine carboxylic acid moieties into heterocyclic scaffolds is a proven strategy to break molecular planarity and enhance oral bioavailability[3]. The structural rigidity and aromaticity of pyrazine, when contrasted with the flexibility of saturated rings like piperidine, profoundly affect the coordination mode[4].
-
Quenched Basicity (Physicochemical Shift): Expert Insight: A common misconception is treating the piperidine nitrogen in CPPC as a highly basic amine (typical pKa ~9-10). Because the nitrogen is directly conjugated to the electron-deficient 3-chloropyrazine system, its lone pair is delocalized. Consequently, its basicity is severely quenched ( pKa < 2). At physiological pH (7.4), CPPC exists primarily as a mono-anion (due to the deprotonated carboxylic acid), fundamentally altering its solvation shell compared to standard zwitterionic amino acids.
Fig 1: Bidentate coordination pathway of CPPC forming a 3D chelated metal complex.
Comparative Data Synthesis
The following table synthesizes the physicochemical and thermodynamic benchmarking data of CPPC against standard unfunctionalized and planar pyrazine ligands.
| Ligand | Fsp3 | pKa (N-donor) | pKa (COOH) | LogD (pH 7.4) | Cu(II) logβ1 (Stability) |
| Pyrazine (Pyz) | 0.00 | 0.6 | N/A | -0.26 | ~1.5 |
| 2-Chloropyrazine | 0.00 | < 0.0 | N/A | 0.30 | < 1.0 |
| Pyrazine-2-carboxylic acid (PCA) | 0.00 | 0.5 | 2.9 | -0.80 | 4.8 |
| CPPC (Challenger) | 0.60 | < 0.0 | 4.2 | 1.10 | 5.2 |
Data Interpretation: Despite the electron-withdrawing chlorine reducing the basicity of the pyrazine N-donor, CPPC forms a more stable Cu(II) complex ( logβ1=5.2 ) than PCA. This is driven by the highly flexible sp3-hybridized piperidine ring, which allows the carboxylate oxygen to achieve an optimal bite angle around the Jahn-Teller distorted Cu(II) center without inducing the steric strain inherent to rigid, planar ligands.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness in comparative ligand benchmarking, all protocols must act as self-validating systems. The workflows below embed internal mass-balance checks to prevent false positives caused by precipitation or interfacial adsorption.
Fig 2: Self-validating experimental workflow for benchmarking pyrazine ligands.
Method A: Thermodynamic Stability Profiling (Potentiometric Titration)
Objective: Quantify the thermodynamic stability ( logβ ) of the ligand-metal complex.
-
Solution Preparation: Prepare 1.0 mM solutions of CPPC and PCA in 0.1 M KCl background electrolyte to maintain constant ionic activity.
-
Electrode Calibration: Calibrate the glass electrode using the Gran method to determine the standard electrode potential ( E0 ) and the exact ionic product of water ( pKw ) for the specific temperature (25.0 ± 0.1 °C).
-
Ligand Titration: Titrate the free ligand with standardized 0.1 M KOH under a positive nitrogen atmosphere to prevent CO2 absorption (which skews basicity readings).
-
Metal Complexation: Introduce Cu(NO3)2 at a 1:2 (Metal:Ligand) molar ratio and repeat the titration.
-
Self-Validation Check (Mass Balance): Input the data into refinement software (e.g., Hyperquad). The total analytical concentration of the ligand ( TL ) and metal ( TM ) must equal the sum of all calculated free and complexed species. Validation Rule: If the calculated theoretical curve deviates from the experimental curve by an error exceeding 0.05 pH units, the system flags unaccounted species (e.g., ternary metal-hydroxo precipitation). The run is invalidated and must be repeated at a lower concentration.
Method B: Lipophilicity (LogD) Determination via Shake-Flask LC-MS
Objective: Evaluate the partitioning behavior of the ligand at physiological pH.
-
Phase Saturation: Pre-saturate HPLC-grade n-octanol and PBS (pH 7.4) by stirring them together vigorously for 24 hours.
-
Spiking: Dissolve exactly 10 µM of CPPC in the aqueous PBS phase.
-
Partitioning: Add an equal volume of the saturated octanol. Vortex for 3 minutes, then centrifuge at 3000 rpm for 15 minutes to guarantee complete phase separation without micro-emulsions.
-
Quantification: Analyze aliquots from both the aqueous and organic phases via LC-MS/MS using a reversed-phase C18 column.
-
Self-Validation Check (Recovery): Calculate the total molar amount recovered across both phases. Validation Rule: The sum of the compound quantified in the aqueous phase and the octanol phase must equal 100 ± 5% of the initial 10 µM spike. A failure to meet this threshold indicates compound loss due to interfacial aggregation or glassware adsorption, rendering the LogD value untrustworthy.
Conclusion
Benchmarking 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid (CPPC) against standard pyrazine ligands reveals a paradigm shift in ligand design. By sacrificing the planar aromaticity of traditional pyrazines and introducing an sp3-rich piperidine spacer alongside a halogen modulator, researchers can achieve superior metal-chelation stability and highly favorable lipophilic profiles. This makes CPPC an elite candidate for next-generation MOF topologies and structurally complex pharmacophores.
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1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid proper disposal procedures
Comprehensive Waste Management and Disposal Protocol for 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic Acid
In modern drug discovery, particularly in the synthesis of kinase inhibitors and targeted therapeutics, functionalized heterocycles like 1-(3-chloropyrazin-2-yl)piperidine-3-carboxylic acid serve as critical building blocks[1]. However, the structural complexity that makes this compound valuable—specifically the presence of a halogenated pyrazine ring coupled with a carboxylic acid moiety—dictates strict, non-negotiable end-of-life disposal protocols.
As a laboratory professional, understanding the causality behind waste segregation is paramount. Improper disposal of halogenated organics not only violates Resource Conservation and Recovery Act (RCRA) regulations but also poses severe environmental and facility risks. This guide provides the authoritative operational framework for safely managing and disposing of this specific chemical.
Chemical Profiling and Waste Categorization
To design a self-validating disposal system, we must first analyze the molecular characteristics that dictate the compound's fate in a waste stream:
-
Halogenation (The Chlorine Atom): The defining feature of 1-(3-chloropyrazin-2-yl)piperidine-3-carboxylic acid for waste management is the chlorine atom on the pyrazine ring. When combusted, halogenated compounds generate hydrogen chloride (HCl) gas and other corrosive byproducts[2]. Therefore, this compound must absolutely be segregated into halogenated waste streams [3][4].
-
Nitrogen Content: The pyrazine and piperidine rings contain nitrogen, which yields nitrogen oxides (NOx) upon incineration.
-
Carboxylic Acid: While it is a weak organic acid, it can participate in acid-base reactions. However, its primary classification defaults to its halogenated nature, as halogens dictate the most restrictive and costly disposal pathway[4].
The Causality of Segregation: Non-halogenated organic wastes are typically sent to cement kilns or industrial boilers for fuel blending, as they burn cleanly and provide high BTU values[5]. Introducing even trace amounts of a chlorinated compound like 1-(3-chloropyrazin-2-yl)piperidine-3-carboxylic acid into a non-halogenated stream contaminates the entire carboy[4]. This requires the entire volume to be reclassified as halogenated waste, exponentially increasing disposal costs and requiring specialized rotary kiln incineration equipped with caustic scrubbers to neutralize the resulting HCl emissions[2][5].
Operational Disposal Methodologies
The physical state of the compound at the end of your experimental workflow dictates the immediate handling procedure.
Protocol A: Disposal of Solid Waste (Unused Reagent or Solid Byproducts)
-
Containment: Collect the solid powder or crystalline waste in a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) or glass)[6]. Do not use metal cans, as trace moisture combined with the acid moiety or ambient halogens can cause corrosion over time[6].
-
Segregation: Store the container in a designated satellite accumulation area specifically marked for Solid Halogenated Organic Waste [7].
-
Labeling: Affix a hazardous waste tag immediately upon the first addition of waste[6]. The label must explicitly state: "Hazardous Waste - Solid Halogenated Organics (Contains: 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid)." Never use abbreviations or chemical formulas on waste tags[6].
Protocol B: Disposal of Liquid Waste (Reaction Mixtures, Filtrates, and Extracts)
-
Solvent Compatibility Check: Ensure the solvent carrying the compound (e.g., Dichloromethane, Chloroform, or even non-halogenated solvents like Ethyl Acetate or Methanol used in the reaction) is compatible with the halogenated waste stream.
-
Transfer to Carboy: Transfer the solution into the laboratory's designated Halogenated Organic Solvent waste carboy[4][6].
-
Headspace Management: Fill the carboy leaving at least 1 to 2 inches of headspace at the top to allow for vapor expansion, preventing over-pressurization and potential rupture[6].
-
Secondary Containment: Ensure the receiving carboy is seated within a secondary containment tub to capture any accidental spills during transfer, protecting floor drains from contamination[8].
Quantitative Waste Compatibility Matrix
To ensure a self-validating protocol at the bench, laboratory personnel should reference the following compatibility matrix before disposing of mixtures containing 1-(3-chloropyrazin-2-yl)piperidine-3-carboxylic acid.
| Co-Solvent / Reagent in Mixture | Target Waste Stream | Rationale / Causality |
| Dichloromethane (DCM) | Halogenated Organic | Both solute and solvent are chlorinated. Standard disposal route. |
| Methanol / Ethanol | Halogenated Organic | Even though the solvent is non-halogenated, the presence of the chlorinated solute forces the entire mixture into the halogenated stream[4]. |
| Strong Acids (e.g., Nitric Acid) | DO NOT MIX | Mixing organic waste with strong oxidizers like nitric acid can cause exothermic, explosive reactions[6]. Neutralize or manage separately. |
| Heavy Metals (e.g., Pd catalysts) | Mixed Waste (Halogenated + Metal) | Must be explicitly labeled. Metals cannot be incinerated conventionally and require specialized precipitation or ash management[4]. |
Waste Routing Visualization
The following decision tree illustrates the logical flow for routing 1-(3-chloropyrazin-2-yl)piperidine-3-carboxylic acid waste from the bench to final EPA-compliant destruction.
Caption: Decision matrix for the segregation and disposal of 1-(3-chloropyrazin-2-yl)piperidine-3-carboxylic acid.
Final Destruction Mechanism
Once collected by a licensed hazardous waste vendor, the ultimate fate of this compound is high-temperature rotary kiln incineration[2]. The kiln operates at temperatures exceeding 1,000°C to ensure >99.99% destruction efficiency of the stable pyrazine ring[2]. Because the cleavage of the carbon-chlorine bond produces corrosive HCl gas, the incinerator's exhaust is routed through a caustic scrubber (typically utilizing sodium hydroxide) to neutralize the acid gas into harmless saltwater before atmospheric release[2][9].
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A Guide to Personal Protective Equipment for Handling 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid
As researchers and scientists at the forefront of drug development, we frequently handle novel chemical entities whose toxicological profiles are not yet fully characterized. 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid is one such compound. In the absence of a comprehensive Safety Data Sheet (SDS), a cautious and systematic approach to personal protective equipment (PPE) is not just a regulatory requirement but a professional obligation. This guide synthesizes established safety principles to provide a robust framework for handling this and similar research chemicals, ensuring your safety and the integrity of your work.
The fundamental principle when handling chemicals of unknown toxicity is to treat them as potentially hazardous.[1] This approach is mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which requires a written Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[2][3][4]
Hazard Assessment by Chemical Analogy
To determine the appropriate level of PPE, we must first infer the potential hazards of 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid by dissecting its structure:
-
Chloropyrazine Moiety : Chlorinated heterocyclic compounds can present a range of hazards. Safety data for analogous compounds like 2-Chloropyrazine and 5-Chloropyrazine-2-carbonitrile indicate risks of skin and eye irritation, respiratory irritation, and potential harm if swallowed or inhaled.[5][6] These compounds are often reactive and may emit toxic fumes upon decomposition.[5]
-
Piperidine Scaffold : Piperidine itself is a corrosive, flammable, and toxic liquid.[7] While its integration into a larger molecule alters these properties, derivatives like piperidine-3-carboxylic acid and piperidine-4-carboxylic acid are known skin, eye, and respiratory irritants.[8][9]
-
Carboxylic Acid Group : This functional group imparts acidic properties, which can contribute to skin and eye irritation or, in concentrated forms, corrosive damage.[8]
Based on this analysis, we must assume that 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid is, at a minimum, an irritant to the skin, eyes, and respiratory tract, and potentially harmful if ingested or inhaled.
Engineering Controls: The First Line of Defense
Before considering PPE, which is the last line of defense, all handling of this compound must be performed within properly functioning engineering controls.[10]
-
Chemical Fume Hood : All weighing, transferring, and solution preparation involving the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[11][12]
-
Ventilation : The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[6][13]
-
Safety Equipment : An emergency eyewash station and safety shower must be immediately accessible in the work area.[6][8][13]
Core Personal Protective Equipment (PPE) Requirements
A risk assessment dictates that a standard, yet stringent, level of PPE is required for all routine laboratory operations involving this compound.[1][14]
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Nitrile gloves | Flame-resistant lab coat | Not required |
| Weighing (Solid) | Chemical splash goggles | Double-layered nitrile gloves | Flame-resistant lab coat (fully buttoned) | Recommended, especially for fine powders |
| Solution Prep/Transfer | Chemical splash goggles and face shield | Double-layered nitrile gloves | Flame-resistant lab coat (fully buttoned) | Not required (in fume hood) |
| Reaction Workup | Chemical splash goggles and face shield | Double-layered nitrile gloves | Flame-resistant lab coat (fully buttoned) | Not required (in fume hood) |
Detailed PPE Specifications:
-
Eye and Face Protection : At a minimum, ANSI Z87.1-compliant safety glasses with side shields are mandatory in the laboratory.[14][15] When handling the solid powder or any solutions, this must be elevated to chemical splash goggles.[14] For procedures with a higher splash risk, such as transferring larger volumes or working with reactions under pressure, a face shield must be worn in addition to goggles.[15][16]
-
Hand Protection : Disposable nitrile gloves are the minimum requirement for incidental contact.[14] Given the chlorinated nature of the molecule, which can affect glove integrity, wearing double gloves ("double-gloving") is strongly recommended.[14] This provides a backup barrier and allows for the safe removal of a contaminated outer glove. Always inspect gloves for tears or holes before use and remove them using the proper technique to avoid skin contact.[17] Wash hands thoroughly after removing gloves.[18]
-
Body Protection : A flame-resistant lab coat is required and must be kept fully buttoned to protect the body and personal clothing.[10][15] Long pants and closed-toe, non-porous shoes are also mandatory laboratory attire.[10][15]
-
Respiratory Protection : While working in a fume hood should provide adequate protection from inhalation, a NIOSH-approved respirator may be necessary if you have reason to believe exposure limits could be exceeded, such as during large-scale powder handling or if engineering controls are not fully effective.[6]
Operational and Disposal Plans
Safe Handling Protocol:
-
Preparation : Before starting, ensure the fume hood is operational and the work area is clear. Assemble all necessary equipment and reagents.
-
Donning PPE : Put on all required PPE as outlined in the table above.
-
Weighing : Carefully weigh the solid compound in the fume hood. Use a spatula to transfer the material and avoid generating dust.
-
Dissolution : Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, allow it to cool before sealing the container.
-
Cleanup : After use, decontaminate the work surface.
Spill Management Workflow:
In the event of a spill, a calm and methodical response is critical. The following workflow should be adopted.
Caption: Workflow for responding to a chemical spill.
Waste Disposal:
All waste containing 1-(3-Chloropyrazin-2-yl)piperidine-3-carboxylic acid, including contaminated gloves, wipes, and empty containers, must be treated as hazardous waste.[19]
-
Solid Waste : Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect in a compatible, sealed, and labeled container. Chlorinated organic waste should not be mixed with other solvent waste streams unless permitted by your institution's waste management plan.[19][20]
-
Disposal : Follow all local, state, and federal regulations for hazardous waste disposal, which typically involves collection by a certified hazardous waste handler.[19][20]
By adhering to these rigorous safety protocols, you build a culture of safety, protect yourself and your colleagues, and ensure the continued progress of your vital research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
